molecular formula C13H20N2O4S2 B11494566 N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]butane-1-sulfonamide

N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]butane-1-sulfonamide

Cat. No.: B11494566
M. Wt: 332.4 g/mol
InChI Key: IDOUFXJQLFYJKR-UHFFFAOYSA-N
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Description

N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]butane-1-sulfonamide is a synthetic compound with a complex structure that includes an indole ring, a sulfonamide group, and a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]butane-1-sulfonamide typically involves multiple steps. One common method includes the reaction of methanesulfonamide with an indole derivative under specific conditions. For example, the reaction can be carried out in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at room temperature to produce the desired sulfonamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]butane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and sulfonamides, such as:

Uniqueness

N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]butane-1-sulfonamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C13H20N2O4S2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1-methylsulfonyl-2,3-dihydroindol-5-yl)butane-1-sulfonamide

InChI

InChI=1S/C13H20N2O4S2/c1-3-4-9-21(18,19)14-12-5-6-13-11(10-12)7-8-15(13)20(2,16)17/h5-6,10,14H,3-4,7-9H2,1-2H3

InChI Key

IDOUFXJQLFYJKR-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1=CC2=C(C=C1)N(CC2)S(=O)(=O)C

Origin of Product

United States

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